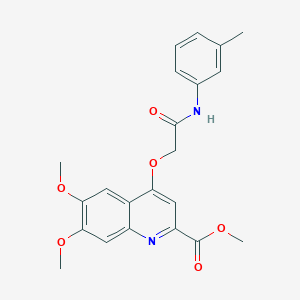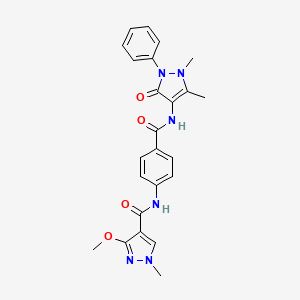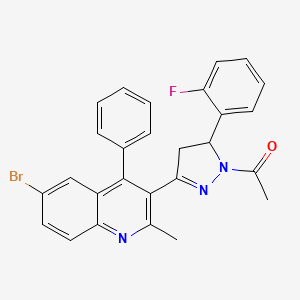
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known for their complex molecular structures and potential applications in various fields, including medicinal chemistry. It is characterized by the presence of multiple functional groups and a heterocyclic backbone.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, often starting from simpler molecules, and employing techniques like cyclocondensation, reflux conditions, and the use of specific reagents like hydrazine hydrate and propionic acid (Kedjadja et al., 2015).
Molecular Structure Analysis
Studies have employed techniques like X-ray diffraction (XRD), FT-IR spectroscopy, and computational methods (e.g., Gaussian09 software) to elucidate the molecular structure of similar compounds (Mary et al., 2015). These analyses reveal details about bond lengths, angles, and the overall three-dimensional arrangement of atoms in the molecule.
Chemical Reactions and Properties
The compound's reactivity is influenced by its functional groups. For instance, the presence of carbonyl groups and pyrazole rings can facilitate reactions like alkylation, cycloaddition, and condensation. The electronegativity of these groups also impacts the compound's chemical behavior (Mary et al., 2015).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystalline structure can be inferred from the compound's molecular structure. The presence of various substituents and functional groups affects these properties significantly.
Chemical Properties Analysis
Chemical properties, such as stability, reactivity, and potential biological activity, are derived from structural analyses and empirical testing. For example, molecular docking studies suggest that compounds with similar structures might exhibit inhibitory activity against specific enzymes, indicating potential medicinal applications (Mary et al., 2015).
科学的研究の応用
Synthesis and Structural Studies
Research on related compounds highlights their structural novelty and potential applications in various fields. The synthesis of N-substituted pyrazolines, including compounds with similar structural features, has been explored, demonstrating the diverse synthetic routes and the impact of substituents on molecular architecture (Loh et al., 2013). These structural studies provide insights into the geometry and electronic properties of such compounds, which are crucial for understanding their reactivity and potential applications.
Antimicrobial Applications
The antimicrobial activity of quinoline-pyrazoline-based compounds has been a significant area of research. Novel compounds in this category have demonstrated promising antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Ansari & Khan, 2017). These findings are crucial for the pharmaceutical industry, especially in the context of rising antimicrobial resistance.
Molecular Docking and Potential Therapeutic Applications
Molecular docking studies of similar compounds have suggested potential inhibitory activity against therapeutic targets, indicating possible applications in drug development, especially as anti-neoplastic agents (Mary et al., 2015). These studies are pivotal for understanding the interaction mechanisms of these compounds with biological molecules, guiding the design of more effective therapeutic agents.
Nonlinear Optical Properties
The exploration of nonlinear optical properties in related compounds, facilitated by detailed computational and experimental analyses, has revealed their potential in nonlinear optics applications. The determination of hyperpolarizability and charge transfer mechanisms provides a foundation for developing new materials for optical technologies (Mary et al., 2015).
特性
IUPAC Name |
1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrFN3O/c1-16-26(24-15-25(32(31-24)17(2)33)20-10-6-7-11-22(20)29)27(18-8-4-3-5-9-18)21-14-19(28)12-13-23(21)30-16/h3-14,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVYBULOEFHUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B2495645.png)
![1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2495646.png)
![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2495649.png)
![5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2495652.png)
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2495654.png)
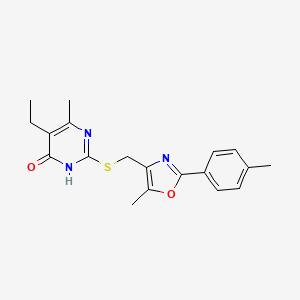
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2495659.png)
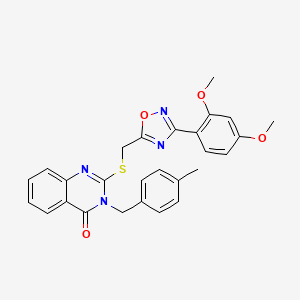
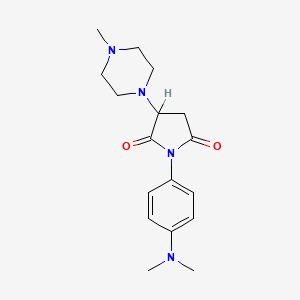
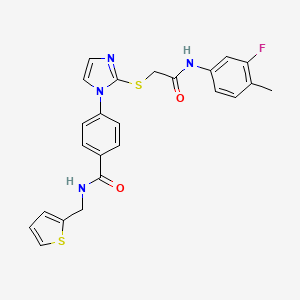
![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2495664.png)
